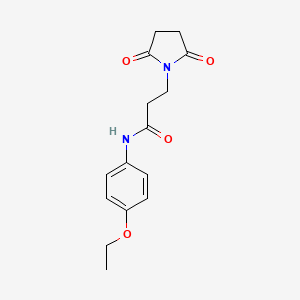
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde, also known as BDMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many natural products and pharmaceuticals.
作用机制
The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties. In addition, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been found to exhibit fluorescence properties, which make it a useful tool for detecting biological molecules.
实验室实验的优点和局限性
One of the main advantages of using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde in lab experiments is its versatility. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde can be easily synthesized using a multistep process, and it can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is its cytotoxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde. One potential direction is the development of new synthetic methods for 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde that are more efficient and cost-effective. Another direction is the investigation of the mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde, which may lead to the development of new anti-cancer drugs. Finally, the use of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde as a fluorescent probe for detecting biological molecules may have applications in various fields such as biochemistry and biotechnology.
Conclusion:
In conclusion, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde exhibits anti-cancer properties by inducing apoptosis in cancer cells and has been used as a building block for the synthesis of organic semiconductors. While there are limitations to using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde in lab experiments, its versatility and potential applications make it a promising compound for future research.
合成方法
The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde involves a multistep process that starts with the reaction of 5-nitroindole with benzyl alcohol in the presence of a catalyst to produce 5-(benzyloxy)indole. This intermediate product is then reduced to 5-(benzyloxy)indoline using a reducing agent such as sodium borohydride. The final step involves the oxidation of 5-(benzyloxy)indoline with a suitable oxidizing agent to produce 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde.
科学研究应用
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as DNA and proteins. In materials science, 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of organic semiconductors with potential applications in organic electronics.
属性
IUPAC Name |
1,2-dimethyl-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-17(11-20)16-10-15(8-9-18(16)19(13)2)21-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYVVMANDBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)
![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)

![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)


![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)